
2,3,4,6,7,8,9,10-Octahidro-pirimido(1,2-a)azepinium (p-toluenosulfonato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” is also known as 1,8-Diazabicyclo[5.4.0]undec-7-ene or DBU . It is a non-nucleophilic, sterically hindered, tertiary amine base . The empirical formula is C9H16N2 and the molecular weight is 152.24 .
Synthesis Analysis
New ionic liquids containing alkyl and polyfluoroalkyl substituents and various anions were synthesized from 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium ion (1,8-diazabicyclo[5.4.0]undec-7-en-8-ium) .Molecular Structure Analysis
The molecular structure of “2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound is used in various chemical reactions. For instance, it is reported to be superior to amine catalyst in Baylis-Hillman reaction . It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .Physical and Chemical Properties Analysis
DBU appears as a colorless to light yellow liquid . It has a density of 1.018 g/mL at 25°C .Aplicaciones Científicas De Investigación
Estructura Química y Propiedades
La fórmula química del 2,3,4,6,7,8,9,10-Octahidro-pirimido(1,2-a)azepinium es C9H16N2. Tiene un peso molecular de 152.2367 . La estructura de este compuesto también está disponible como un archivo Mol 2D o como un archivo SD 3D calculado .
Uso en la Industria Farmacéutica
Este compuesto encuentra uso en la industria farmacéutica. Se utiliza comúnmente como intermedio en la síntesis de compuestos orgánicos y tiene aplicaciones en el descubrimiento de fármacos .
Síntesis de Líquidos Iónicos
Se sintetizaron nuevos líquidos iónicos que contienen sustituyentes alquilo y polifluoroalquilo y varios aniones a partir de 2,3,4,6,7,8,9,10-octahidro-pirimido .
Espectrometría de Masas
El espectro de masas de este compuesto se ha estudiado utilizando ionización electrónica . Esta información puede ser útil para identificar el compuesto en una mezcla o para confirmar su presencia en una muestra.
Seguridad y Manejo
Este compuesto es inflamable y puede causar irritación si entra en contacto con la piel o los ojos . Las pautas de almacenamiento adecuadas incluyen mantenerlo en un lugar fresco y seco, lejos de fuentes de calor o ignición .
Impacto Ambiental
La información sobre el impacto ambiental de este producto no está disponible fácilmente . Esta es un área donde la investigación adicional podría ser beneficiosa.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) involves the reaction of 1,2-diaminocyclohexane with p-toluenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1,2-diaminocyclohexane", "p-toluenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1,2-diaminocyclohexane in a suitable solvent (e.g. ethanol) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add p-toluenesulfonyl chloride to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or until TLC analysis indicates complete conversion of the starting material.", "Step 4: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 5: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) as a white solid." ] } | |
Número CAS |
51376-18-2 |
Fórmula molecular |
C16H24N2O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium |
InChI |
InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
VAIAHWBLSPENDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2 |
| 51376-18-2 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


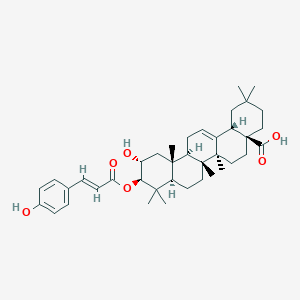
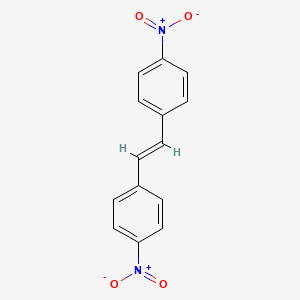
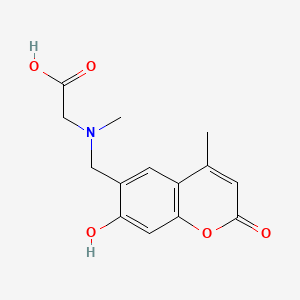


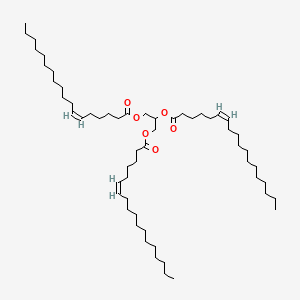

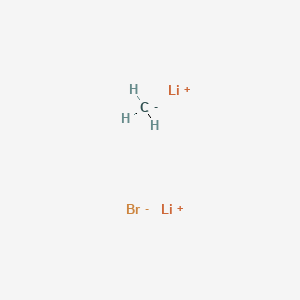



![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)


